molecular formula C11H12BrN5OS B2745477 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 832739-64-7

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No. B2745477
M. Wt: 342.22
InChI Key: AUAKFAXSFVZVNJ-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C10H10BrN5OS and a CAS Number of 537703-56-3 . The molecular weight of this compound is 328.192 .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has demonstrated that compounds with the triazole core, similar to the one , possess significant biological activities, including antimicrobial and anticancer effects. For instance, a study by Güzeldemirci and Küçükbasmacı (2010) synthesized 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and related compounds, showing promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010). Similarly, Osmaniye et al. (2018) explored benzothiazole acylhydrazones for their anticancer properties, emphasizing the versatility of hydrazone derivatives in cancer research (Osmaniye et al., 2018).

Corrosion Inhibition

A fascinating application of triazole derivatives is in the field of corrosion inhibition. Gece and Bilgiç (2012) demonstrated that compounds containing the methylthiophenyl moiety significantly inhibit zinc corrosion in an acidic medium, showcasing the potential of such molecules in industrial applications (Gece & Bilgiç, 2012).

Synthesis and Pharmacological Properties

The synthetic pathways and pharmacological properties of triazole and thiadiazole derivatives have also been extensively studied. Maliszewska-Guz et al. (2005) investigated the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives, exploring their pharmacological properties, including effects on the central nervous system (Maliszewska-Guz et al., 2005).

Antimicrobial Profile of Semicarbazides

Pitucha et al. (2010) synthesized semicarbazides and 1,2,4-triazol-5-ones containing thiophene moieties, evaluating their antibacterial efficacy. This study highlights the antimicrobial potential of semicarbazide derivatives, suggesting their utility in developing new therapeutic agents (Pitucha et al., 2010).

Lipase and α-Glucosidase Inhibition

Investigations into the enzyme inhibition capabilities of triazole derivatives have shown promising results. Bekircan et al. (2015) synthesized a series of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showing significant lipase and α-glucosidase inhibitory activities. Such studies open new avenues for the development of therapeutic agents targeting metabolic disorders (Bekircan et al., 2015).

properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5OS/c1-17-10(7-2-4-8(12)5-3-7)15-16-11(17)19-6-9(18)14-13/h2-5H,6,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKFAXSFVZVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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